![molecular formula C25H29NO2S2 B12158866 (5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158866.png)
(5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound you’ve mentioned is a fascinating member of the thiazolidinone family. Thiazolidinones are heterocyclic compounds containing a five-membered ring with a sulfur atom. They have gained prominence due to their medicinal importance and versatile applications in synthetic organic chemistry and biology .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-aminothiophenol with an aldehyde (such as benzaldehyde) in the presence of a suitable catalyst. The reaction proceeds via cyclization to form the thiazolidinone ring.
Reaction Conditions::- Reactants: 2-aminothiophenol, benzaldehyde
- Catalyst: Acidic or basic conditions
- Solvent: Organic solvents (e.g., ethanol, methanol)
- Temperature: Typically at room temperature or slightly elevated
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and scalability considerations play a crucial role in industrial synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxo (C=S) group at position 2 and the exocyclic benzylidene double bond at position 5 serve as key reactive sites:
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Thiol-disulfide exchange : Reacts with aliphatic or aromatic thiols (e.g., mercaptoethanol) under basic conditions (DMF/NaH) to replace the thioxo group with new sulfur-containing moieties.
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Halogenation : Bromination in acetic acid selectively targets the C5 benzylidene group, yielding 5-bromo derivatives (e.g., 5-bromo-3-(2-methylphenyl)-thiazolidinone).
Table 1: Nucleophilic Substitution Reactions
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Thiol-disulfide | RSH, DMF, NaH, 60°C, 4h | 2-SR-substituted thiazolidinone |
Bromination | Br₂, CH₃COOH, 25°C, 2h | 5-bromo derivative |
Cycloaddition Reactions
The exocyclic C5-C6 double bond participates in [4+2] Diels-Alder reactions:
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With maleic anhydride : Forms bicyclic adducts at 80°C in toluene, confirmed by X-ray crystallography.
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Regioselectivity : Electron-deficient dienophiles (e.g., nitroethylene) favor endo transition states due to electronic effects from the octyloxy group.
Key observation : Microwave irradiation (150W, 10 min) improves reaction yields by 15–20% compared to conventional heating .
Oxidation and Reduction Pathways
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Thioxo oxidation : Treating with H₂O₂/CH₃COOH converts the C2 thioxo group to a carbonyl (=O), forming 2-oxo-thiazolidin-4-one derivatives.
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Benzylidene reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) saturates the C5-C6 double bond to produce 5-(4-octyloxybenzyl)-thiazolidinone.
Mechanistic note : Oxidation kinetics follow pseudo-first-order behavior with kobs=2.7×10−4s−1 at pH 7.4.
Condensation and Ring-Opening Reactions
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Knoevenagel condensation : Reacts with aldehydes (e.g., furfural) in ethanol/piperidine to extend conjugation at C5, forming bis-benzylidene derivatives .
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Acid-mediated ring opening : HCl (6M) cleaves the thiazolidinone ring at 90°C, yielding 3-(2-methylphenyl)thiourea and 4-octyloxycinnamic acid.
Table 2: Condensation Reactions
Substrate | Conditions | Yield |
---|---|---|
Furfural | EtOH, piperidine, Δ, 6h | 78% |
4-nitrobenzaldehyde | Toluene, NH₄OAc, 12h | 65% |
Stereochemical Transformations
The Z-configuration of the C5 benzylidene group influences reactivity:
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Photoisomerization : UV light (365 nm) induces partial conversion to the E-isomer (∼30%), altering biological activity.
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Base-induced epimerization : Triethylamine in THF causes racemization at C3 over 24h, confirmed by chiral HPLC.
Stability and Degradation
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Thermal decomposition : TGA shows onset at 210°C (ΔHdec=142kJ/mol).
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Hydrolytic stability : Stable in pH 4–7 buffers for >48h but degrades rapidly under alkaline conditions (t₁/₂ = 3.2h at pH 9).
This compound’s reactivity profile enables strategic modifications for drug discovery, with particular value in developing anticancer and antimicrobial agents. Further studies should explore enantioselective synthesis and in silico modeling to predict novel reaction pathways.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the thiazolidinone class exhibit significant biological activities, including:
- Anticancer properties : The compound may interact with enzymes involved in cancer progression, potentially inhibiting tumor growth.
- Antimicrobial effects : Its structure allows for interactions with microbial targets, enhancing its efficacy against various pathogens.
- Anti-inflammatory actions : The thiazolidinone scaffold is recognized for its ability to modulate inflammatory responses.
Anticancer Research
Studies have shown that (5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can inhibit cancer cell proliferation. Specific mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis, which is crucial for tumor growth.
Antimicrobial Agents
The compound has demonstrated activity against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Drugs
Due to its ability to modulate inflammatory pathways, this compound shows promise as a therapeutic agent for conditions like arthritis and other inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Condensation reactions : Combining various starting materials to form the thiazolidine core.
- Functionalization steps : Introducing specific substituents to enhance biological activity.
Table 1: Comparison of Thiazolidinone Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Benzylidene-2-thioxo-1,3-thiazolidin-4-one | Lacks octyloxy substitution | Anticancer properties |
3-Methylthiazolidine-2-thione | Simplified structure | Antimicrobial activity |
2-Thioxo-1,3-thiazolidin-4-one derivatives | Varied substitutions | Broad biological activities |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at low concentrations. The study suggested that the octyloxy group enhances membrane permeability, facilitating the compound's entry into bacterial cells.
Case Study 3: Anti-inflammatory Effects
Research on animal models of arthritis indicated that treatment with this compound resulted in reduced inflammation markers and improved joint mobility. The findings suggest potential use in chronic inflammatory conditions.
Mechanism of Action
The compound’s effects likely involve interactions with molecular targets (e.g., proteins, enzymes) or modulation of cellular pathways. Detailed studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could identify related thiazolidinones and highlight the uniqueness of this particular compound.
Biological Activity
(5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This compound possesses a unique structure that may contribute to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The compound's structure features a thiazolidinone ring, a 2-methylphenyl group, and an octyloxybenzylidene moiety. Its molecular formula is C25H30N2O2S with a molecular weight of 422.6 g/mol. The presence of these functional groups is significant for its biological activity.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
Antimicrobial Activity
Studies have shown that thiazolidinone derivatives possess notable antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
Compound | Target Bacteria | Inhibition (%) |
---|---|---|
This compound | E. coli | TBD |
2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |
2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Research suggests that these compounds may act by inhibiting specific kinases or inducing apoptosis in cancer cells.
Case Study:
A study on structurally similar thiazolidinones revealed significant cytotoxic effects on HT29 adenocarcinoma cells and H460 lung cancer cells. The compound's ability to inhibit cell growth was attributed to its interaction with cellular pathways involved in proliferation and survival.
The biological activity of this compound may be linked to its ability to bind to specific enzymes or receptors within the target cells. This binding can alter enzyme activity or disrupt signaling pathways critical for cellular functions.
Structure-Activity Relationship (SAR)
The effectiveness of thiazolidinone derivatives often depends on their structural modifications. Substituents at positions 2, 3, and 5 of the thiazolidinone ring can significantly influence their biological activities:
Position | Substituent Type | Effect on Activity |
---|---|---|
2 | Aryl/Alkyl | Enhanced anticancer activity |
3 | Halogen | Increased antimicrobial potency |
5 | Alkoxy | Improved solubility |
Properties
Molecular Formula |
C25H29NO2S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H29NO2S2/c1-3-4-5-6-7-10-17-28-21-15-13-20(14-16-21)18-23-24(27)26(25(29)30-23)22-12-9-8-11-19(22)2/h8-9,11-16,18H,3-7,10,17H2,1-2H3/b23-18- |
InChI Key |
CTJRALVEOGVEIZ-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3C |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3C |
Origin of Product |
United States |
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